2-Chloro-6(methylamino)purine

描述

Systematic IUPAC Name and Structural Formula

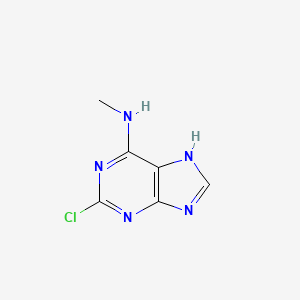

The systematic IUPAC name for 2-Chloro-6(methylamino)purine is 2-chloro-N-methyl-9H-purin-6-amine . This name reflects the compound’s purine core, a bicyclic aromatic heterocycle consisting of a pyrimidine ring fused to an imidazole ring. The numbering follows IUPAC conventions, where:

- Chlorine substitutes position 2 on the pyrimidine ring.

- Methylamino (-NHCH₃) attaches to position 6 on the imidazole ring.

- The 9H designation indicates the hydrogen atom resides at position 9 of the purine system, stabilizing the tautomeric form.

The structural formula (Figure 1) is derived from the SMILES string CNC1=NC(=NC2=C1NC=N2)Cl, which confirms the connectivity of atoms. Key features include:

- A purine backbone with nitrogen atoms at positions 1, 3, 7, and 9.

- Substituents at positions 2 (Cl) and 6 (-NHCH₃).

Molecular Formula : C₆H₆ClN₅

Molar Mass : 183.60 g/mol

| Property | Value | Source |

|---|---|---|

| SMILES | CNC1=NC(=NC2=C1NC=N2)Cl | |

| InChI | InChI=1S/C6H6ClN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12) | |

| InChIKey | RIAVUEFUPHOGJY-UHFFFAOYSA-N |

Alternative Nomenclatural Designations in Literature

The compound is referenced under multiple names in scientific literature and databases, reflecting varying tautomeric states or nomenclature conventions:

- 2-Chloro-6-(methylamino)purine : Emphasizes substituent positions without specifying the hydrogen location.

- 2-Chloro-N-methyl-7H-purin-6-amine : Uses the 7H tautomer designation, differing in hydrogen placement at position 7.

- 2-Chloro-N-methyl-9H-purin-6-amine : Prioritizes the 9H tautomer, consistent with IUPAC guidelines.

- 6-(Methylamino)-2-chloropurine : Reverses substituent order but retains positional clarity.

- 2-Chloro-6-methylaminopurine : A non-IUPAC variant omitting hyphenation.

These variations arise from differences in tautomer representation (7H vs. 9H) and stylistic preferences in substituent ordering.

Registry Numbers and Database Identifiers

This compound is cataloged across major chemical databases with the following identifiers:

| Database | Identifier | Source |

|---|---|---|

| CAS Registry | 82499-02-3 | |

| PubChem CID | 4584789 | |

| ChemSpider ID | 3777199 | |

| ChEMBL ID | CHEMBL446449 | |

| MDL Number | MFCD08272066 | |

| NSC Number | 15416 | |

| Wikidata ID | Q82208806 |

These identifiers facilitate cross-referencing in pharmacological and synthetic studies. For example, PubChem’s entry (CID 4584789) provides structural data, spectral information, and links to biological assay results. The CAS number (82499-02-3) is critical for regulatory compliance and commercial transactions.

属性

IUPAC Name |

2-chloro-N-methyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAVUEFUPHOGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC2=C1NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404544 | |

| Record name | 2-Chloro-6(methylamino)purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82499-02-3 | |

| Record name | 82499-02-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6(methylamino)purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

合成路线和反应条件

2-氯-6-(甲氨基)嘌呤的合成通常涉及6-氨基嘌呤的氯化,然后进行甲基化。一种常见的合成方法包括用亚硫酰氯处理6-氨基嘌呤,在2位引入氯原子。 接着用甲胺反应,在6位引入甲氨基 。

工业生产方法

2-氯-6-(甲氨基)嘌呤的工业生产方法与实验室合成相似,但规模更大,可以生产更大数量的产物。 该工艺涉及相同的氯化和甲基化步骤,并仔细控制反应条件,以确保高产率和纯度 。

化学反应分析

反应类型

2-氯-6-(甲氨基)嘌呤会发生多种化学反应,包括:

取代反应: 2位上的氯原子可以被其他亲核试剂取代。

氧化和还原反应: 该化合物在特定条件下可以发生氧化和还原反应.

常用试剂和条件

取代反应: 常用的试剂包括胺和硫醇等亲核试剂。

氧化和还原反应: 过氧化氢等氧化剂和硼氢化钠等还原剂是常用的试剂.

主要产物

这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以得到2-氯-6-(甲氨基)嘌呤的不同功能基团的各种衍生物 。

科学研究应用

Anticancer Activity

2-Chloro-6(methylamino)purine has been investigated for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits potent activity against human tumor cells, particularly leukemia and melanoma. For instance, a study found that derivatives of this compound displayed GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 1–5 µM against several cancer types, including non-small cell lung cancer and breast cancer .

Case Study: Cytotoxicity Evaluation

A series of synthesized purines were evaluated for their cytotoxicity using the NCI-60 DTP human tumor cell line screen. Notably, compounds derived from this compound demonstrated significant activity, with some derivatives showing GI50 values below 3 µM against multiple cancer cell lines . This suggests that modifications to the purine structure can enhance its anticancer properties.

| Compound | Type of Cancer | GI50 Value (µM) |

|---|---|---|

| This compound derivative A | Leukemia | 2.0 |

| This compound derivative B | Melanoma | 3.5 |

| This compound derivative C | Breast Cancer | 2.5 |

Purinergic Signaling Modulation

The compound plays a role in purinergic signaling pathways, which are crucial for various physiological processes, including neurotransmission and inflammation. It has been identified as a selective antagonist for P2Y receptors, which are involved in mediating neurotransmission in the enteric nervous system . This modulation can have implications for treating gastrointestinal disorders and regulating motility.

Enzyme Inhibition

Another significant application of this compound is its role as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition is similar to that of allopurinol, a well-known drug used to treat gout by reducing uric acid levels . The structural similarity between these compounds suggests potential for developing new therapeutic agents targeting hyperuricemia and related disorders.

Enzyme Inhibition Study

In vitro studies have demonstrated that this compound effectively inhibits xanthine oxidase activity, which could lead to reduced production of uric acid. This property makes it a candidate for further development in treating gout and other conditions associated with elevated uric acid levels .

作用机制

2-氯-6-(甲氨基)嘌呤的作用机制与其与特定酶和核酸的相互作用有关。它作为黄嘌呤氧化酶的抑制剂,黄嘌呤氧化酶是参与嘌呤代谢的酶。 通过抑制这种酶,该化合物可以减少尿酸的产生,这对于治疗痛风等疾病是有益的 。

相似化合物的比较

Structural and Physicochemical Properties

The table below summarizes key differences between 2-Chloro-6(methylamino)purine and related compounds:

Key Observations :

- Substituent Effects: The methylamino group in this compound provides moderate steric bulk compared to the smaller amino group in 2-Amino-6-chloropurine or the bulkier dimethylamino group in 2-Chloro-6-dimethylaminopurine. This impacts solubility and reactivity in substitution reactions .

- Thermal Stability : High melting points (>300°C) are common in chlorinated purines due to strong intermolecular hydrogen bonding and aromatic stacking .

Reactivity Trends :

SAR Insights :

- Position 6 Modifications: Methylamino groups balance steric effects and hydrogen-bonding capacity, making this compound a versatile intermediate for drug discovery.

- Chlorine at Position 2 : Enhances electrophilicity, facilitating further substitutions while maintaining planar aromaticity critical for intercalation or enzyme inhibition .

生物活性

2-Chloro-6(methylamino)purine is a purine derivative that has garnered attention for its biological activity, particularly as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. This compound has potential therapeutic applications, especially in the treatment of conditions associated with elevated uric acid levels, such as gout and hyperuricemia.

- Chemical Formula : C₇H₈ClN₅

- Molecular Weight : 185.62 g/mol

- CAS Number : 82499-02-3

This compound functions primarily as a non-competitive inhibitor of xanthine oxidase. This inhibition prevents the conversion of hypoxanthine and xanthine into uric acid, thereby reducing uric acid levels in the body .

Inhibition of Xanthine Oxidase

A significant body of research has focused on the inhibitory effects of this compound on XO. The compound demonstrates an IC₅₀ value of approximately 10.19 µM, indicating its potency as an inhibitor compared to other known inhibitors like allopurinol (IC₅₀ = 7.82 µM) . The non-competitive nature of its inhibition suggests that it binds to an allosteric site on the enzyme, which does not compete with the substrate.

| Compound | IC₅₀ (µM) | Inhibition Type |

|---|---|---|

| This compound | 10.19 | Non-competitive |

| Allopurinol | 7.82 | Competitive |

| 4-Aminopyrazolo[3,4-d]pyrimidine | 30.26 | Competitive |

Agonistic Activity

In addition to its inhibitory effects, certain derivatives of this compound have shown agonistic properties on phospholipase C in turkey erythrocyte membranes. For example, acyclic derivatives have been identified as effective agonists or antagonists in stimulating this pathway, indicating a broader range of biological activities beyond XO inhibition .

Case Study 1: XO Inhibition in Wheat Leaves

A study isolated active compounds from wheat leaves that inhibit XO, identifying this compound as a potent inhibitor. The research utilized fractionation techniques and found that this compound effectively reduced uric acid production in vitro, suggesting its potential use in dietary supplements aimed at managing hyperuricemia .

Case Study 2: Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of purine derivatives revealed that modifications to the amino and halogen substituents significantly affect biological activity. The presence of a chlorine atom at position 2 enhances binding affinity compared to non-chlorinated analogs, demonstrating the importance of chemical structure in modulating biological effects .

常见问题

Q. What synthetic methodologies are recommended for preparing 2-Chloro-6(methylamino)purine and its intermediates?

The synthesis of this compound derivatives typically involves alkylation or substitution reactions. For example:

- Alkylation with bromoacetaldehyde diethyl acetal yields intermediates like 6-chloro-9-(2,2-diethoxyethyl)purine. Subsequent treatment with primary/secondary amines (e.g., piperidine, morpholine) introduces methylamino groups at the N6 position .

- Regioselective alkylation can be controlled by protecting hydroxyl groups in bromoethanol derivatives, favoring 7- or 9-position substitutions .

- Solid-phase synthesis is effective for high-throughput purification, leveraging solid-supported reagents to minimize byproducts .

Q. How can researchers validate the purity and structure of synthesized this compound derivatives?

- Spectroscopic techniques : Use FTIR and FT-Raman to identify functional groups (e.g., C-Cl stretching at ~550 cm⁻¹, NH bending at ~1600 cm⁻¹). Compare experimental spectra with B3LYP/6-311++G** computational models for accuracy .

- Chromatography : HPLC or GC-MS with reverse-phase columns (C18) and methanol/water gradients resolves impurities. Retention times should match standards synthesized from validated protocols .

Q. What safety protocols are critical for handling this compound in the lab?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during reactions involving volatile intermediates (e.g., bromoacetaldehyde).

- Waste disposal : Segregate halogenated byproducts (e.g., chlorinated solvents) and consult certified waste management services for incineration .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

Density-functional theory (DFT) with hybrid functionals (B3LYP, B3PW91) and basis sets (cc-pVTZ) calculates:

- HOMO-LUMO gaps : Correlate with reactivity; lower gaps (~4.5 eV) suggest nucleophilic susceptibility at the C2 position .

- Mulliken charges : Quantify electron distribution, showing chlorine’s electron-withdrawing effect on the purine ring .

- Conformational analysis : Identifies stable rotamers of methylamino groups using potential energy surface (PES) scans .

Q. What experimental strategies resolve contradictions in regioselectivity during alkylation reactions?

- Steric/electronic modulation : Use bulky amines (e.g., diethylamine) to favor 9-substitution over 7-substitution due to steric hindrance.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at the N6 position by stabilizing transition states .

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC to isolate intermediates before thermodynamic products dominate .

Q. How does aggregation behavior (e.g., dimerization) impact the biological activity of this compound?

- Thermodynamic studies : Isothermal titration calorimetry (ITC) measures dimerization entropy (ΔS ~ -22.4 eu) and enthalpy (ΔH ~ -10 kcal/mol), indicating water-mediated stacking interactions .

- Biological assays : Compare monomeric vs. aggregated forms in enzyme inhibition (e.g., kinase assays) to assess activity loss due to reduced solubility .

Q. What role do substituents (e.g., trifluoromethyl groups) play in modifying the compound’s pharmacokinetic properties?

- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) at C8 to reduce CYP450-mediated oxidation.

- LogP optimization : Fluorinated analogs (e.g., 2-Chloro-6,8-bis(trifluoromethyl)purine) show improved blood-brain barrier penetration (calculated LogP ~2.1 vs. ~1.5 for parent compound) .

Methodological Notes

- Spectral data interpretation : Cross-reference experimental NMR/IR with CRC Handbook of Chemistry and Physics for validation .

- Crystallography : Single-crystal X-ray diffraction (e.g., Acta Crystallographica protocols) confirms regiochemistry and hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。